Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate

Description

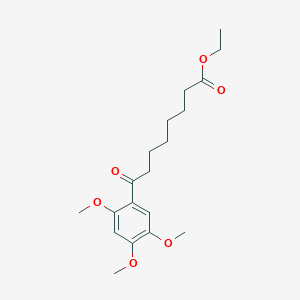

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate is a synthetic aromatic ketone ester characterized by a central 2,4,5-trimethoxyphenyl group linked to an 8-oxooctanoate ethyl ester chain.

Properties

IUPAC Name |

ethyl 8-oxo-8-(2,4,5-trimethoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O6/c1-5-25-19(21)11-9-7-6-8-10-15(20)14-12-17(23-3)18(24-4)13-16(14)22-2/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHAOLTXJBNLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion to the ester. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a useful building block in organic synthesis.

- Reactions :

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : The methoxy groups can be substituted with other functional groups.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoic acid |

| Reduction | Ethyl 8-(2,4,5-trimethoxyphenyl)-8-hydroxyoctanoate |

| Substitution | Various substituted phenyl derivatives |

Biology

In biological research, this compound is investigated for its potential antioxidant properties and effects on cellular mechanisms. Studies suggest that similar compounds exhibit significant antioxidant activities due to their ability to scavenge free radicals.

- Antioxidant Activity :

- Compounds with methoxy groups can effectively reduce oxidative stress.

| Study | Findings |

|---|---|

| Related phenolic compounds | Demonstrated strong DPPH radical scavenging activity. |

| In vitro assays | Significant reduction in lipid peroxidation levels observed. |

Industry

This compound may find applications in the production of specialty chemicals and materials with unique properties. Its chemical versatility allows for the development of new products in various industrial sectors.

Case Study 1: Antioxidant Properties

A study conducted on related phenolic compounds demonstrated that those with similar structures to this compound exhibited potent antioxidant capabilities. The research highlighted the importance of methoxy groups in enhancing electron donation abilities.

Case Study 2: Synthesis of Complex Molecules

Research published in a peer-reviewed journal detailed the synthesis of complex organic molecules using this compound as an intermediate. This study emphasized its role in producing biologically active compounds through various chemical transformations.

Mechanism of Action

The mechanism of action of ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

Example Compound: Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate

- Key Differences : The methoxy groups are positioned at the 3,5-positions instead of 2,4,3. This reduces steric hindrance near the ketone group and alters electronic distribution.

Chain Length Variation: Pentanoate vs. Octanoate

Example Compound: Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxopentanoate (C16H22O6)

- Key Differences: Shorter pentanoate chain (5 carbons) vs. octanoate (8 carbons).

- Impact: Lipophilicity: The octanoate’s longer chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. Synthetic Applications: Longer chains may improve crystallinity, aiding in structural determination via X-ray crystallography (e.g., using SHELX programs ).

Substituent Diversity: Bromo vs. Methoxy Groups

Example Compound : 4-Bromo-2,5-dimethoxy-benzoic acid methyl ester

- Key Differences : A bromo group replaces the 4-methoxy substituent, and the ester is methyl instead of ethyl.

- Impact :

- Reactivity : The bromo group introduces a site for further functionalization (e.g., Suzuki coupling), unlike the methoxy groups in the target compound.

- Electronic Effects : Bromine’s electron-withdrawing nature could reduce the electron density of the aromatic ring, altering redox properties.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

- Synthetic Chemistry: The target compound’s trimethoxy and octanoate groups make it a candidate for studying steric effects in esterification reactions.

- Drug Development: Comparisons with glucopyranosyl analogs suggest opportunities for hybrid molecules with enhanced solubility and bioactivity .

- Materials Science : Its crystallinity may facilitate structural analysis via SHELX-based crystallography .

Biological Activity

Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a trimethoxyphenyl group attached to an oxooctanoate backbone. The presence of the trimethoxyphenyl moiety is crucial for its biological activity, as it facilitates interactions with various biomolecules.

The compound has been shown to interact with several key enzymes and proteins:

- Enzyme Inhibition : It inhibits tubulin polymerization by binding to the colchicine site on the αβ-tubulin heterodimer, which is essential for microtubule formation. This action disrupts cell division and has implications in cancer therapy.

- Heat Shock Proteins : Inhibition of heat shock protein 90 (Hsp90) has been observed, which plays a role in protein folding and degradation.

- Redox Activity : The compound also inhibits thioredoxin reductase (TrxR), an enzyme involved in maintaining cellular redox balance.

Cellular Effects

This compound exhibits various cellular effects:

- Anti-Cancer Activity : The compound has demonstrated anti-cancer properties by inducing apoptosis in cancer cells through modulation of cell signaling pathways. It influences gene expression related to cell survival and proliferation.

- Cell Cycle Arrest : Studies indicate that it can induce G2/M phase cell cycle arrest, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The trimethoxyphenyl group enhances binding affinity to specific targets within cancer cells.

- Inhibition of Key Proteins : By inhibiting proteins involved in cell cycle regulation and survival pathways, the compound effectively reduces tumor growth.

- Stability and Degradation : Laboratory studies have shown that while the compound maintains stability over time, degradation products may also exhibit biological activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Therapeutic Potential : At lower doses, it shows promising therapeutic effects with minimal toxicity.

- Toxicity at High Doses : Higher doses have been associated with hepatotoxicity and nephrotoxicity, necessitating careful dosage management in potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-Cancer | Induces apoptosis; inhibits tubulin polymerization | |

| Enzyme Inhibition | Inhibits Hsp90 and TrxR | |

| Cell Cycle Regulation | Induces G2/M phase arrest |

Notable Research Findings

- In Vitro Studies : Laboratory studies have confirmed the compound's ability to inhibit cancer cell proliferation through apoptosis induction.

- In Vivo Studies : Animal model experiments demonstrated that lower doses could effectively reduce tumor size with manageable side effects.

Q & A

Q. What are the established synthetic routes for Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate, and what intermediates are critical for yield optimization?

The synthesis of structurally related 8-oxooctanoate derivatives often involves condensation reactions between aryl ketones and esterified carboxylic acids. For example, methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate was synthesized via coupling of methyl 8-amino-8-oxooctanoate with substituted phenols under catalytic hydrogenation conditions . Key intermediates include tert-butyl esters (e.g., 8-tert-butyl esters) for protecting carboxyl groups during stepwise alkylation or acylation. Reaction optimization typically focuses on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like Pd/C for deprotection .

Q. How can X-ray crystallography and SHELX software be applied to resolve the molecular structure of this compound?

X-ray crystallography is critical for determining the disorder in carboxyl groups and dihedral angles between aromatic rings, as seen in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, where the quinoline and phenyl planes showed a 2.66° dihedral angle . The SHELX system (e.g., SHELXL) is widely used for refining small-molecule structures, particularly for handling high-resolution or twinned data. Hydrogen bonding networks (C–H···O) and packing diagrams can be modeled using SHELXPRO for intermolecular interaction analysis .

Q. What spectroscopic techniques are essential for characterizing the purity and functional groups of this compound?

- NMR : ¹H and ¹³C NMR identify methoxy (δ 3.7–3.9 ppm) and ester carbonyl (δ 170–175 ppm) groups. Aromatic protons in the 2,4,5-trimethoxyphenyl moiety appear as distinct singlets (δ 6.5–7.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₉H₂₆O₆ requires [M+H]⁺ 375.1784) and detects fragmentation patterns .

- FT-IR : Strong peaks near 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aryl C=C) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,5-trimethoxyphenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-donating methoxy groups increase electron density on the aryl ring, stabilizing the keto-enol tautomer of the 8-oxooctanoate moiety. This impacts reactivity in acyl transfer reactions , as observed in analogues like ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxo-pentanoate, where steric hindrance from ortho-methoxy groups slows nucleophilic attack at the carbonyl carbon. Computational studies (DFT) are recommended to map charge distribution and transition states .

Q. What strategies mitigate instability of the 8-oxooctanoate ester under basic or aqueous conditions?

- Protection-Deprotection : Use tert-butyl esters (e.g., 8-tert-butyl 2-acetamido-octanedioate) to shield the ester group during basic hydrolysis of other functional groups .

- pH Control : Maintain reaction pH < 7 to prevent ester hydrolysis. For aqueous-phase studies, employ micellar systems (e.g., SDS) to solubilize the compound without degradation .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to minimize hydrolytic cleavage .

Q. How can this compound serve as a precursor for anticancer agents targeting tubulin or histone deacetylases (HDACs)?

The 2,4,5-trimethoxyphenyl moiety mimics colchicine-site binders in tubulin inhibitors, while the octanoate chain can be functionalized with hydroxamate groups for HDAC inhibition. For example, analogues like (E)-2-(methyl-(8-((3-(3,4,5-trimethoxyphenyl)acryloyl)oxy)octyl)amino)ethyl benzoate showed antiproliferative activity via HDAC6 inhibition (IC₅₀ < 50 nM) in leukemia cell lines . SAR studies should focus on varying the spacer length between the aryl and ester groups to optimize binding .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities like de-esterified acids or methoxy-deprotected byproducts. Limit of detection (LOD) < 0.1% is achievable with ESI-MS in negative ion mode .

- Chiral Purity : Chiral GC or HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if asymmetric synthesis is employed .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be systematically addressed?

Discrepancies often arise from dynamic proton exchange or solvent effects. For example, unexpected splitting in methoxy signals may result from restricted rotation of the 2-methoxy group. Variable-temperature NMR (VT-NMR) and 2D NOESY experiments can confirm conformational dynamics . DFT calculations (Gaussian 16) using the IEFPCM solvent model improve agreement with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.